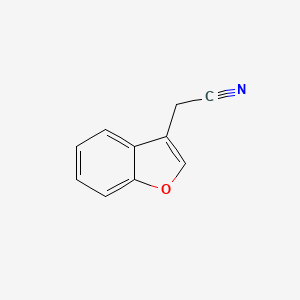

1-Benzofuran-3-ylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAJKVZABJZXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377711 | |

| Record name | 1-benzofuran-3-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52407-43-9 | |

| Record name | 1-benzofuran-3-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-3-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-3-ylacetonitrile: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-3-ylacetonitrile, a key intermediate in the synthesis of various biologically active molecules, possesses a unique combination of a benzofuran scaffold and a reactive nitrile group. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and insights into its reactivity. The information presented herein is intended to support researchers in the effective utilization of this versatile compound in synthetic chemistry and drug discovery programs.

Chemical and Physical Properties

This compound is a solid, off-white to yellow compound at room temperature.[1] It is characterized by the physical and chemical properties summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Melting Point | 38-42 °C | [1][2] |

| Boiling Point | 120 °C at 0.5 mmHg | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 52407-43-9 | [1][2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzofuran ring system and a characteristic singlet for the methylene (-CH₂) protons adjacent to the nitrile group. The aromatic region will display a complex splitting pattern corresponding to the protons on the benzene and furan rings.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the ten carbon atoms in the molecule. The nitrile carbon will appear in the characteristic region for cyano groups. The spectrum will also show distinct signals for the carbons of the benzofuran core, including the quaternary carbons at the ring fusion and the C2 and C3 carbons of the furan ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (nitrile stretch) | ~2250 |

| C-H (aromatic stretch) | ~3100-3000 |

| C=C (aromatic ring stretch) | ~1600-1450 |

| C-O-C (ether stretch) | ~1250-1050 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 157. The fragmentation pattern will likely involve the loss of the cyanomethyl radical (•CH₂CN) and other characteristic fragments arising from the benzofuran ring.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the benzofuran ring system and the cyanomethyl group.

Reactivity of the Benzofuran Ring

The benzofuran ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to occur primarily at the C2 position of the benzofuran ring. The presence of the electron-withdrawing cyanomethyl group at the C3 position may influence the regioselectivity of these reactions.

Reactivity of the Cyanomethyl Group

The cyanomethyl group offers several avenues for chemical transformation:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-benzofuran-3-ylacetic acid, a valuable building block for the synthesis of non-steroidal anti-inflammatory drugs and other pharmaceuticals.

-

Reduction: The nitrile group can be reduced to a primary amine, 2-(1-benzofuran-3-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation opens up possibilities for the synthesis of various amine derivatives.

-

Reactions of the Methylene Group: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of different functional groups at this position.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-(chloromethyl)-1-benzofuran with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Diagram: Synthetic Pathway to this compound

Caption: Synthesis of this compound.

Hydrolysis to 1-Benzofuran-3-ylacetic Acid

Protocol: this compound is refluxed in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). After the reaction is complete, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Diagram: Hydrolysis of this compound

Caption: Hydrolysis to 1-Benzofuran-3-ylacetic Acid.

Reduction to 2-(1-Benzofuran-3-yl)ethanamine

Protocol: A solution of this compound in a dry aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, the excess LiAlH₄ is carefully quenched, and the product is extracted and purified.

Diagram: Reduction of this compound

Caption: Reduction to 2-(1-Benzofuran-3-yl)ethanamine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique chemical structure allows for a wide range of chemical transformations, making it an important intermediate for the preparation of a diverse array of compounds with potential applications in medicinal chemistry and materials science. This guide provides essential information to facilitate its use in research and development.

References

1-Benzofuran-3-ylacetonitrile CAS number and spectral data

CAS Number: 52407-43-9

This technical guide provides a comprehensive overview of 1-Benzofuran-3-ylacetonitrile, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, spectral data, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a solid, off-white to yellow in appearance, with a molecular formula of C₁₀H₇NO and a molecular weight of 157.17 g/mol .[1][2] It is insoluble in water and should be stored at room temperature.[1]

| Property | Value | Reference |

| CAS Number | 52407-43-9 | [1][2] |

| Molecular Formula | C₁₀H₇NO | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Melting Point | 38-42 °C | [1][2] |

| Boiling Point | 120 °C at 0.5 mmHg | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Solubility | Insoluble in water | [1] |

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the expected spectral data based on the analysis of the benzofuran scaffold and related nitrile-containing compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-4 or H-7 |

| ~7.5 | d | 1H | H-4 or H-7 |

| ~7.3 | t | 1H | H-5 or H-6 |

| ~7.2 | t | 1H | H-5 or H-6 |

| ~7.7 | s | 1H | H-2 |

| ~3.8 | s | 2H | -CH₂-CN |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-7a |

| ~145 | C-2 |

| ~128 | C-3a |

| ~125 | C-5 |

| ~123 | C-6 |

| ~121 | C-4 |

| ~117 | -CN |

| ~111 | C-7 |

| ~105 | C-3 |

| ~15 | -CH₂-CN |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1000 | Strong | C-O-C stretch (ether) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 157 | High | [M]⁺ (Molecular ion) |

| 130 | Medium | [M - HCN]⁺ |

| 117 | Medium | [M - CH₂CN]⁺ |

| 102 | Medium | [C₇H₆O]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-bromomethyl-1-benzofuran with a cyanide salt.

Materials:

-

3-bromomethyl-1-benzofuran

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-bromomethyl-1-benzofuran in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add an equimolar amount of sodium cyanide to the solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra using appropriate software to determine chemical shifts (referenced to TMS at 0 ppm) and coupling constants.

Infrared (IR) Spectroscopy:

-

Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing a drop to evaporate on a salt plate (e.g., NaCl or KBr).

-

Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Potential Biological Significance and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the signaling pathways of this compound are limited, its structural similarity to other bioactive benzofurans suggests potential interactions with key cellular targets.

For instance, some benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway and glycogen synthase kinase 3β (GSK-3β), both of which are crucial in cell growth, proliferation, and survival, and are often dysregulated in diseases like cancer.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of a compound like this compound.

Caption: A generalized workflow for the synthesis, biological screening, and pathway analysis of this compound.

This workflow outlines the logical progression from synthesizing and confirming the structure of the compound to assessing its biological effects on cultured cells and investigating its impact on specific signaling pathways. This approach can help elucidate the mechanism of action and therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis of 1-Benzofuran-3-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Benzofuran-3-ylacetonitrile, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, key chemical transformations, and optimized reaction conditions. Experimental protocols are provided for the principal synthetic pathway, and quantitative data is summarized for comparative analysis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is present in compounds investigated for a range of therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. This guide focuses on a robust and well-documented synthetic strategy commencing from readily available precursors.

Primary Synthetic Pathway: A Multi-Step Approach from 3-Formyl-1-benzofuran

A prevalent and reliable method for the synthesis of this compound involves a four-step sequence starting from 3-formyl-1-benzofuran. This pathway offers a clear and controllable route to the target molecule.

Caption: Primary synthetic route to this compound.

Step 1: Synthesis of 3-Formyl-1-benzofuran

The initial step involves the formation of the benzofuran ring with a formyl group at the 3-position. Several methods exist for this transformation, often starting from salicylaldehyde. One common approach is the reaction of salicylaldehyde with chloroacetaldehyde, followed by cyclization. Another strategy involves the rearrangement of 2-hydroxychalcones.

Table 1: Representative Conditions for the Synthesis of 3-Formyl-1-benzofuran

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Hydroxychalcone derivative | p-TsOH, (CF3)2CHOH | (CF3)2CHOH | Room Temp. | 90 | [1] |

Step 2: Reduction of 3-Formyl-1-benzofuran to 1-Benzofuran-3-ylmethanol

The aldehyde functional group of 3-formyl-1-benzofuran is selectively reduced to a primary alcohol. Sodium borohydride (NaBH4) is a commonly used reagent for this transformation due to its mildness and high selectivity.[2]

Table 2: Conditions for the Reduction of 3-Formyl-1-benzofuran

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-Formyl-1-benzofuran | NaBH4 | Ethanol | Room Temp. | 2 h | >95 (Typical) | [2] |

Step 3: Conversion of 1-Benzofuran-3-ylmethanol to 3-(Chloromethyl)-1-benzofuran

The hydroxyl group of 1-benzofuran-3-ylmethanol is then converted to a good leaving group, typically a halide, to facilitate the subsequent nucleophilic substitution. Thionyl chloride (SOCl2) is a standard reagent for this chlorination.

Table 3: Conditions for the Chlorination of 1-Benzofuran-3-ylmethanol

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1-Benzofuran-3-ylmethanol | Thionyl Chloride | Chloroform | Reflux | Not specified | Not specified | General Procedure |

Step 4: Cyanation of 3-(Chloromethyl)-1-benzofuran

The final step is a nucleophilic substitution reaction where the chloride is displaced by a cyanide group. This is typically achieved using an alkali metal cyanide, such as sodium cyanide or potassium cyanide.

Table 4: Conditions for the Cyanation of 3-(Chloromethyl)-1-benzofuran

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-(Chloromethyl)-1-benzofuran | Sodium Cyanide | Aqueous Acetone | Reflux | Not specified | Not specified | General Procedure |

Alternative Synthetic Strategies

While the multi-step pathway from 3-formyl-1-benzofuran is well-established, other methods for the synthesis of benzofuran derivatives exist and could potentially be adapted.

Perkin Reaction

The Perkin reaction can be utilized to synthesize substituted benzofurans, although its direct application to obtain the 3-acetonitrile derivative may require further functional group manipulations.

Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis and has been employed in the formation of the benzofuran ring system.[3][4] An intramolecular Wittig reaction of a suitably substituted phenolic phosphonium ylide can lead to the formation of the furan ring. While not a direct route to the target molecule, it represents a versatile strategy for constructing the core scaffold.

Caption: Generalized Wittig approach to benzofuran synthesis.

Experimental Protocols

The following are detailed experimental protocols for the primary synthetic pathway.

Synthesis of 1-Benzofuran-3-ylmethanol (from 3-Formyl-1-benzofuran)

Materials:

-

3-Formyl-1-benzofuran

-

Sodium borohydride (NaBH4)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of 3-formyl-1-benzofuran (1.0 eq) in ethanol in a round-bottom flask, add sodium borohydride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford crude 1-benzofuran-3-ylmethanol, which can be purified by column chromatography on silica gel.

Synthesis of 3-(Chloromethyl)-1-benzofuran (from 1-Benzofuran-3-ylmethanol)

Materials:

-

1-Benzofuran-3-ylmethanol

-

Thionyl chloride (SOCl2)

-

Chloroform (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 1-benzofuran-3-ylmethanol (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser.

-

Cool the solution in an ice bath and add thionyl chloride (1.2 eq) dropwise with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(chloromethyl)-1-benzofuran.

Synthesis of this compound (from 3-(Chloromethyl)-1-benzofuran)

Materials:

-

3-(Chloromethyl)-1-benzofuran

-

Sodium cyanide (NaCN)

-

Acetone

-

Water

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-(chloromethyl)-1-benzofuran (1.0 eq) in a mixture of acetone and water.

-

Add sodium cyanide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 3-formyl-1-benzofuran. This pathway, involving reduction, chlorination, and cyanation, utilizes standard and well-understood organic transformations, making it amenable to scale-up. While alternative methods for the construction of the benzofuran core exist, the functionalization at the 3-position to introduce the acetonitrile moiety is efficiently accomplished through the detailed protocols provided in this guide. This document serves as a valuable resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.

References

1-Benzofuran-3-ylacetonitrile IUPAC name and structure elucidation

An In-depth Technical Guide to 2-(1-Benzofuran-3-yl)acetonitrile

This guide provides a comprehensive overview of 2-(1-Benzofuran-3-yl)acetonitrile, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its chemical identity, structural features, and key physicochemical properties. It also outlines a general synthetic approach and characterization workflow.

IUPAC Name and Structure Elucidation

The compound commonly referred to as 1-Benzofuran-3-ylacetonitrile is systematically named 2-(1-benzofuran-3-yl)acetonitrile or 2-(benzofuran-3-yl)acetonitrile according to IUPAC nomenclature.[1][2]

Structural Analysis: The core of the molecule is a benzofuran ring system. Benzofuran is a bicyclic heterocyclic compound composed of a benzene ring fused to a furan ring.[3] In this specific molecule, an acetonitrile group (-CH₂CN) is attached to the third position (C3) of the benzofuran ring. The numbering of the benzofuran ring starts from the oxygen atom as position 1.

The chemical structure can be represented by the SMILES string N#CCc1coc2ccccc12.

Physicochemical Data

The key quantitative properties of 2-(1-Benzofuran-3-yl)acetonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| CAS Number | 52407-43-9 | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 38-42 °C | [1] |

| Boiling Point | 120 °C @ 0.5 mmHg | [1] |

| InChI Key | BJAJKVZABJZXDC-UHFFFAOYSA-N | |

| Water Solubility | Insoluble | [1] |

Experimental Protocols: Synthesis and Characterization

While specific, detailed protocols for the synthesis of 2-(1-Benzofuran-3-yl)acetonitrile are not extensively published in the provided context, a general synthetic strategy can be devised based on established methods for creating benzofuran derivatives.[4][5][6]

General Synthetic Approach:

A common and logical method for synthesizing the target compound is through the nucleophilic substitution of a suitable precursor, such as 3-(halomethyl)-1-benzofuran (e.g., 3-(bromomethyl) or 3-(chloromethyl)-1-benzofuran), with a cyanide salt.

Methodology:

-

Precursor Synthesis: The starting material, 3-(halomethyl)-1-benzofuran, can be prepared from commercially available 3-methyl-1-benzofuran via radical halogenation or from (1-benzofuran-3-yl)methanol via reaction with a halogenating agent (e.g., SOCl₂ or PBr₃).

-

Cyanation Reaction:

-

Dissolve 3-(halomethyl)-1-benzofuran in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a stoichiometric excess of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Heat the reaction mixture under reflux for several hours while monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure 2-(1-benzofuran-3-yl)acetonitrile.

-

Structural Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure, including the positions of protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp peak for the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 2-(1-Benzofuran-3-yl)acetonitrile.

Caption: Workflow for Synthesis and Characterization.

Biological and Research Interest

Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules.[6][7] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[7][8][9] The 3-functionalized benzofuran core, in particular, is present in various biologically active molecules and clinical drugs, such as the antiarrhythmic agent amiodarone.[10] The presence of the nitrile group in 2-(1-Benzofuran-3-yl)acetonitrile makes it a versatile intermediate for the synthesis of other derivatives, such as carboxylic acids, amides, and amines, further expanding its potential in medicinal chemistry research.

References

- 1. This compound | 52407-43-9 [amp.chemicalbook.com]

- 2. Benzo(b)furan-3-ylacetaldehyde | C10H8O2 | CID 18351319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzofuran - Wikipedia [en.wikipedia.org]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Benzofuran Nitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. The fusion of a benzene ring with a furan ring creates a scaffold that is present in numerous natural products and synthetic molecules, exhibiting pharmacological properties that range from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition. This technical guide provides a comprehensive overview of the biological activities of benzofuran nitrile derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Benzofuran nitrile derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A series of novel cyanobenzofuran derivatives were synthesized and evaluated for their antiproliferative activity against HePG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines.[1] Notably, compounds 2 and 8 from this series exhibited broad-spectrum activity.[1] The antiproliferative effects of these compounds are, in part, attributed to their ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Several derivatives displayed significant EGFR TK inhibitory activity, with IC50 values ranging from 0.81 to 1.12 µM, comparable to the known inhibitor gefitinib (IC50 = 0.90 µM).[1] Further investigation revealed that compounds 3 and 11 induced apoptosis and caused cell cycle arrest at the G2/M phase, along with a significant increase in caspase-3 levels.[1]

Other studies have highlighted the potential of benzofuran derivatives to target various signaling pathways implicated in cancer. These include the serine-threonine kinase (AKT) signaling pathway, which is crucial for cell replication, and the mTOR signaling pathway.[2][3] For instance, the benzofuran derivative MCC1019 was found to inactivate the AKT signaling pathway in lung adenocarcinoma cells.[2] Another study reported a series of benzofuran derivatives as inhibitors of mTOR, with some compounds showing the ability to block both mTORC1 and Akt signaling.[3]

The structural diversity of benzofuran derivatives allows for a wide range of anticancer activities. For example, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and inhibition of DNA topoisomerase.[4] The presence of specific substituents, such as bromine on a methyl or acetyl group attached to the benzofuran system, has been shown to increase cytotoxicity against cancer cell lines.[5]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cyanobenzofuran 2 | HePG2 | 16.08 | [1] |

| HCT-116 | 8.81 | [1] | |

| MCF-7 | 8.36 | [1] | |

| Cyanobenzofuran 8 | HePG2 | 23.67 | [1] |

| HCT-116 | 13.85 | [1] | |

| MCF-7 | 17.28 | [1] | |

| Cyanobenzofuran 3 | EGFR-TK | 0.81 | [1] |

| Cyanobenzofuran 10 | EGFR-TK | 1.12 | [1] |

| Cyanobenzofuran 11 | EGFR-TK | 0.95 | [1] |

| MCC1019 | PLK1 PBD | 16.4 | [2] |

| 3-methylbenzofuran 16b | A549 | 1.48 | [6] |

| Oxindole-benzofuran 22d | MCF-7 | 3.41 | [6] |

| T-47D | 3.82 | [6] | |

| Oxindole-benzofuran 22f | MCF-7 | 2.27 | [6] |

| T-47D | 7.80 | [6] | |

| Benzofuran-chalcone 33d | A-375 | 4.15 | [6] |

| MCF-7 | 3.22 | [6] | |

| A-549 | 2.74 | [6] | |

| HT-29 | 7.29 | [6] | |

| H-460 | 3.81 | [6] |

Antimicrobial Activity

Benzofuran nitrile derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9] The mechanism of their antimicrobial action is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase, and disruption of cell membrane integrity and peptidoglycan synthesis.[4]

The introduction of nitrogen-containing heterocycles and electron-withdrawing groups into the benzofuran scaffold has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[4] For instance, a study on novel benzofuran derivatives revealed notable activity against Bacillus subtilis and Bacillus cereus.[4] Another study reported that benzofuran amide derivatives exhibited strong broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml.[7]

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/ml) | Reference |

| Benzofuran amide 6a | - | - | 6.25 | [7] |

| Benzofuran amide 6b | - | - | 6.25 | [7] |

| Benzofuran amide 6f | - | - | 6.25 | [7] |

| Benzofuran derivative M5a | Enterococcus faecalis | - | 50 | [8] |

| Benzofuran derivative M5g | Enterococcus faecalis | - | 50 | [8] |

| Benzofuran derivative M5i | Candida albicans | - | 25 | [8] |

| Benzofuran derivative M5k | Candida albicans | - | 25 | [8] |

| Benzofuran derivative M5l | Candida albicans | - | 25 | [8] |

| 1-(thiazol-2-yl)pyrazoline 19 | Gram-negative bacteria | 25 | - | [9] |

| Gram-positive bacteria | 20 | - | [9] |

Enzyme Inhibition

The benzofuran scaffold is a versatile platform for the design of potent enzyme inhibitors. Beyond EGFR-TK, benzofuran derivatives have been shown to inhibit other enzymes implicated in various diseases.

A series of benzofuran derivatives were designed and synthesized as selective inhibitors of SIRT2, a member of the sirtuin family of proteins.[10] One compound, 7e , emerged as the most potent SIRT2 inhibitor with an IC50 of 3.81 µM, which was more potent than the known inhibitor Tenovin-6.[10]

Furthermore, benzofuran-type stilbenes isolated from Cortex Mori Radicis have demonstrated significant inhibitory activity against butyrylcholinesterase (BChE), an enzyme relevant to Alzheimer's disease.[11] Several of these natural derivatives exhibited more potent BChE inhibition than the standard drug galantamine.[11]

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Benzofuran 7e | SIRT2 | 3.81 | [10] |

| Moracin C (8 ) | BChE | 27.9 | [11] |

| Moracin N (11 ) | BChE | 13.5 | [11] |

| Cathafuran C (14 ) | BChE | 2.5 | [11] |

| Cyanobenzofuran 2 | EGFR-TK | 0.81 | [1] |

| Cyanobenzofuran 3 | EGFR-TK | 0.95 | [1] |

| Cyanobenzofuran 10 | EGFR-TK | 1.12 | [1] |

| Cyanobenzofuran 11 | EGFR-TK | 1.05 | [1] |

Signaling Pathways and Experimental Workflows

The biological activities of benzofuran nitrile derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Signaling Pathways

-

NF-κB and MAPK Pathways: These pathways are central to the inflammatory response. Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting these pathways, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO).[12]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jopcr.com [jopcr.com]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity | MDPI [mdpi.com]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 1-Benzofuran-3-ylacetonitrile: An In-depth Mechanistic and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the principal synthetic pathways and underlying reaction mechanisms for the formation of 1-Benzofuran-3-ylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document details several viable synthetic strategies, including the functionalization of a pre-formed benzofuran ring and the cyclization of appropriately substituted phenolic precursors. Each route is presented with detailed mechanistic insights, experimental protocols for key transformations, and quantitative data to facilitate laboratory application. Visual diagrams of reaction mechanisms and experimental workflows are provided to enhance understanding.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and medicinally important compounds. Molecules incorporating this structure exhibit a broad spectrum of biological activities, including anti-tumor, anti-bacterial, and anti-viral properties.[1] Consequently, the development of efficient and versatile synthetic routes to functionalized benzofurans is of significant interest to the drug discovery and development community. This compound serves as a valuable building block, enabling the introduction of further chemical complexity at the 3-position of the benzofuran nucleus. This guide explores the primary methodologies for its synthesis, focusing on the mechanistic details of each transformation.

Synthetic Strategies and Mechanisms

Two principal retrosynthetic approaches can be envisioned for the synthesis of this compound:

-

Route A: Post-Cyclization Functionalization of the Benzofuran Core. This strategy involves the initial construction of the benzofuran ring, followed by the introduction of the acetonitrile moiety at the 3-position.

-

Route B: Pre-Cyclization Functionalization of a Phenolic Precursor. In this approach, the cyanomethyl group, or a precursor thereof, is first attached to a suitable phenolic starting material, which then undergoes intramolecular cyclization to form the target benzofuran.

Route A: Functionalization of the Benzofuran Ring

This approach typically proceeds via a 1-benzofuran-3-carbaldehyde intermediate, which can be synthesized and subsequently converted to the desired acetonitrile.

Synthesis of 1-Benzofuran-3-carbaldehyde

A common method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction .[2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran

| Step | Procedure |

| 1. | To a stirred solution of benzofuran in DMF at 0 °C, slowly add POCl₃. |

| 2. | Allow the reaction mixture to warm to room temperature and then heat as required, monitoring by TLC. |

| 3. | Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., NaOH solution). |

| 4. | Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 5. | Purify the crude product by column chromatography to yield 1-benzofuran-3-carbaldehyde. |

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich benzofuran then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis affords the 1-benzofuran-3-carbaldehyde.

Conversion of 1-Benzofuran-3-carbaldehyde to this compound

The aldehyde can be converted to the nitrile via several methods. A highly effective approach is the Horner-Wadsworth-Emmons (HWE) reaction .[6][7][8] This reaction involves the use of a stabilized phosphonate ylide, in this case, derived from diethyl cyanomethylphosphonate. The HWE reaction generally provides excellent stereoselectivity, favoring the formation of (E)-alkenes, although for a terminal nitrile, this is not a factor.[9]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

| Step | Procedure |

| 1. | To a solution of diethyl cyanomethylphosphonate in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base (e.g., NaH) portion-wise. |

| 2. | Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete formation of the ylide. |

| 3. | Cool the reaction mixture back to 0 °C and add a solution of 1-benzofuran-3-carbaldehyde in the same solvent dropwise. |

| 4. | Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). |

| 5. | Quench the reaction with a saturated aqueous solution of NH₄Cl. |

| 6. | Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. |

| 7. | Purify the crude product by column chromatography to yield this compound. |

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The reaction is initiated by the deprotonation of the phosphonate ester to form a nucleophilic carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde to form a betaine-like intermediate. This intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene (in this case, the vinyl cyanide which tautomerizes to the nitrile) and a water-soluble phosphate byproduct.[6]

An alternative to the HWE reaction is the Wittig reaction , which employs a phosphonium ylide. The general principles are similar, involving the reaction of an aldehyde with the ylide to form an alkene.[1][10][11]

Route B: Cyclization of a Phenolic Precursor

This strategy involves the synthesis of a 2-(cyanomethoxy)phenyl derivative, which is then cyclized to form the benzofuran ring.

Synthesis of 2-(Cyanomethoxy)benzaldehyde

This intermediate can be prepared by the O-alkylation of salicylaldehyde with chloroacetonitrile in the presence of a base.

Experimental Protocol: O-Alkylation of Salicylaldehyde

| Step | Procedure |

| 1. | To a solution of salicylaldehyde in a polar aprotic solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃). |

| 2. | To this mixture, add chloroacetonitrile and heat the reaction under reflux until completion (monitored by TLC). |

| 3. | After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. |

| 4. | Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. |

| 5. | Purify the crude product by column chromatography to afford 2-(cyanomethoxy)benzaldehyde. |

Intramolecular Cyclization

The intramolecular cyclization of 2-(cyanomethoxy)benzaldehyde can be promoted by a base. This reaction likely proceeds via an intramolecular aldol-type condensation followed by dehydration.

Mechanism of Cyclization:

A base abstracts a proton from the carbon alpha to the nitrile group, generating a carbanion. This carbanion then attacks the aldehyde carbonyl group in an intramolecular fashion to form a five-membered ring intermediate. Subsequent elimination of a water molecule leads to the formation of the benzofuran ring.

Quantitative Data

The following table summarizes typical yields for the key transformations described. Note that yields can vary significantly depending on the specific substrates and reaction conditions employed.

| Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| Vilsmeier-Haack | Benzofuran | 1-Benzofuran-3-carbaldehyde | DMF, POCl₃ | 70-85 |

| HWE Reaction | 1-Benzofuran-3-carbaldehyde | This compound | Diethyl cyanomethylphosphonate, NaH | 80-95 |

| O-Alkylation | Salicylaldehyde | 2-(Cyanomethoxy)benzaldehyde | Chloroacetonitrile, K₂CO₃ | 85-95 |

| Cyclization | 2-(Cyanomethoxy)benzaldehyde | This compound | Base (e.g., NaOEt) | 60-75 |

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 g/mol |

| Appearance | Off-white to yellow solid[12] |

| Melting Point | 38-42 °C[12] |

| Boiling Point | 120 °C at 0.5 mmHg[12] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, δ): The spectrum is expected to show signals for the aromatic protons of the benzofuran ring system and a singlet for the methylene protons of the acetonitrile group.

-

¹³C NMR (CDCl₃, δ): The spectrum will display signals for the eight carbons of the benzofuran core, the methylene carbon, and the nitrile carbon.

-

IR (KBr, cm⁻¹): A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2250 cm⁻¹.

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of this compound, a valuable intermediate in medicinal chemistry. Both the post-cyclization functionalization and pre-cyclization functionalization strategies offer viable pathways to the target molecule. The choice of a particular route will depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The provided mechanistic insights, experimental protocols, and quantitative data serve as a practical resource for researchers engaged in the synthesis of benzofuran-containing compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. sciepub.com [sciepub.com]

- 12. This compound | 52407-43-9 [amp.chemicalbook.com]

The Ubiquitous Benzofuran: A Technical Guide to Its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core structural motif in a vast array of naturally occurring and synthetic molecules. The inherent versatility of the benzofuran scaffold has made it a subject of intense scientific scrutiny, revealing a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the discovery and natural prevalence of benzofuran-containing compounds, with a focus on their isolation from natural sources, their biosynthetic origins, and their interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and medicinal chemistry.

Discovery and Natural Occurrence

The history of benzofuran chemistry dates back to the 19th century, with early investigations into coal tar distillates. However, the true breadth of its significance emerged with the discovery of a multitude of benzofuran derivatives from natural sources. These compounds are biosynthesized by a wide range of organisms, from higher plants to fungi and marine invertebrates, showcasing a remarkable diversity in their chemical structures and biological functions.

Plant-Derived Benzofurans

The plant kingdom is a particularly rich source of benzofuran derivatives. These compounds are often secondary metabolites, playing roles in plant defense and signaling. Notable examples include:

-

Moracins: A group of 2-arylbenzofurans isolated from mulberry trees (Morus species), particularly Morus alba. These compounds, such as Moracin C and Moracin M, have garnered attention for their antioxidant and anti-inflammatory properties. Their production in mulberry leaves can be significantly induced by UV irradiation.[1][2]

-

Ailanthoidol: A neolignan found in the stem bark of Zanthoxylum ailanthoides.[3] It exhibits anti-inflammatory and other biological activities.

-

Eupomatenoids: A series of neolignans isolated from the bark of Eupomatia laurina. These compounds are characterized by a 2-phenyl-3-methylbenzofuran skeleton and have been the subject of extensive phytochemical investigation.[4][5][6]

-

Furocoumarins: A prominent class of benzofuran derivatives, including psoralen and angelicin, found in various plant families such as Apiaceae and Rutaceae.[7][8] They are well-known for their photosensitizing properties.

Fungal and Marine Benzofurans

Fungi and marine organisms also contribute to the diversity of natural benzofurans. Fungal metabolites often exhibit unique and complex benzofuran structures with potent biological activities.[9] Marine environments have also yielded novel benzofuran-containing compounds, though they are less commonly reported than their terrestrial counterparts.

Quantitative Analysis of Naturally Occurring Benzofurans

The concentration and yield of benzofuran compounds from natural sources can vary significantly depending on the species, environmental conditions, and extraction methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for the quantitative analysis of these compounds.

| Compound | Natural Source | Plant Part | Yield/Concentration | Analytical Method | Reference(s) |

| Moracin C | Morus alba (Mulberry) | Hairy Root Cultures (elicited) | 1.82 ± 0.65 mg/g Dry Weight | HPLC | [1] |

| Moracin M | Morus alba (Mulberry) | Hairy Root Cultures (elicited) | 7.82 ± 1.26 mg/g Dry Weight | HPLC | [1] |

| Chalcomoracin | Morus alba (Mulberry) | Leaves (UV-B irradiated) | 0.818 mg/g Dry Weight | HPLC | [10] |

| Moracin N | Morus alba (Mulberry) | Leaves (UV-B irradiated) | 0.352 mg/g Dry Weight | HPLC | [10] |

| Ailanthoidol | Zanthoxylum ailanthoides | Stem Bark | Not explicitly quantified in abstracts | Chromatography | [3] |

| Eupomatenoids | Eupomatia laurina | Bark | Not explicitly quantified in abstracts | Chromatography | [4][5][6] |

Experimental Protocols

The successful isolation and characterization of benzofuran compounds from natural sources rely on carefully designed experimental protocols. The following sections provide detailed methodologies for extraction, isolation, and characterization.

General Extraction and Isolation Workflow

The general workflow for isolating benzofuran compounds from plant material involves several key steps, as illustrated in the diagram below.

Caption: General workflow for the extraction and isolation of benzofurans.

Detailed Protocol 1: Extraction and Isolation of Moracins from Morus alba Leaves

This protocol is adapted from methodologies described for the isolation of moracins and other phenolic compounds from mulberry leaves.[2]

-

Plant Material Preparation: Freshly harvested Morus alba leaves are washed, dried, and ground into a fine powder.

-

Extraction: The powdered leaves (e.g., 1 kg) are extracted with 80% methanol (10 L) at room temperature for 24 hours with occasional stirring. The extraction is repeated three times.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is typically rich in benzofurans, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol (e.g., 100:0 to 80:20). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing moracins are further purified by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column using a methanol-water gradient to yield pure moracin C and other derivatives.

-

Characterization: The structures of the isolated compounds are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).

Detailed Protocol 2: Quantitative Analysis of Benzofurans by HPLC

This protocol provides a general framework for the quantitative analysis of benzofuran derivatives in plant extracts.[11]

-

Standard Preparation: Prepare a stock solution of the target benzofuran standard (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Extract the plant material as described in Protocol 1. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized for the specific compounds of interest.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the maximum absorption wavelength of the target benzofurans (typically between 280-330 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of the benzofuran in the sample extract is determined by interpolating its peak area on the calibration curve.

Biosynthesis of Benzofuran Compounds

The biosynthesis of benzofuran derivatives in plants often originates from the phenylpropanoid pathway. A well-studied example is the biosynthesis of furocoumarins.

Furanocoumarin Biosynthetic Pathway

The biosynthesis of both linear (psoralen-type) and angular (angelicin-type) furocoumarins starts from the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to umbelliferone, a key branch-point intermediate.

Caption: Simplified biosynthetic pathway of furanocoumarins.

Biological Activity and Signaling Pathways

Naturally occurring benzofuran compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of Inflammatory Signaling Pathways

Many benzofuran derivatives have been shown to possess potent anti-inflammatory properties by inhibiting pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][12][13]

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain benzofuran derivatives have been found to inhibit this pathway, potentially by targeting the IKK complex.[7][13]

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

The MAPK signaling cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes. Benzofuran derivatives have been reported to inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK and p38.[12][13]

Caption: Modulation of the MAPK signaling pathway by benzofuran derivatives.

Conclusion

The benzofuran scaffold represents a privileged structure in natural product chemistry and drug discovery. The diverse array of naturally occurring benzofuran derivatives, with their wide spectrum of biological activities, continues to inspire the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, natural occurrence, and biological significance of these fascinating compounds. The detailed experimental protocols and pathway diagrams are intended to serve as valuable resources for researchers in the field, facilitating further exploration and exploitation of the therapeutic potential of benzofuran-containing molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyjournal.org [microbiologyjournal.org]

- 4. connectsci.au [connectsci.au]

- 5. connectsci.au [connectsci.au]

- 6. Constituents of Eupomatia Species. V. The Isolation of Eupomatenoid-13 (a New Neolignan), (±)-trans-Dehydrodiisoeugenol, and Other Extractives from the Bark of Eupomatia laurina | Semantic Scholar [semanticscholar.org]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling Pathway Diagram [scispace.com]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 1-Benzofuran-3-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 1-Benzofuran-3-ylacetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its melting and boiling points, the standard methodologies for their determination, and a generalized workflow for physical property characterization.

Core Physical Properties

This compound is a solid at room temperature, appearing as an off-white to yellow substance.[1] Its key physical characteristics are summarized in the table below, providing a ready reference for experimental planning and safety assessments.

| Property | Value | Conditions |

| Melting Point | 38-42 °C | Literature Value |

| Boiling Point | 120 °C | at 0.5 mmHg |

Data sourced from literature.[1]

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for the determination of the melting and boiling points of a solid organic compound such as this compound. These methods represent standard laboratory practices.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar digital device), capillary tubes (sealed at one end), mortar and pestle, and a sample of this compound.

-

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The fine powder is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C). The reported range of 38-42 °C for this compound is a literature value.[1]

-

2.2. Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For substances that may decompose at atmospheric pressure, boiling points are often determined under reduced pressure.

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating bath (e.g., oil bath), and a sample of this compound.

-

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Setup: The capillary tube is placed inside the test tube with its open end down. The thermometer is attached to the test tube, ensuring the bulb is level with the sample. The entire assembly is then submerged in the heating bath.

-

Heating and Observation: The heating bath is gradually heated. As the temperature rises, air will be seen escaping from the capillary tube. The heating continues until a steady stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure. The literature value for this compound is 120 °C at a reduced pressure of 0.5 mmHg.[1]

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

Caption: Generalized workflow for determining the melting and boiling points of a chemical compound.

References

Solubility Profile of 1-Benzofuran-3-ylacetonitrile: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of 1-Benzofuran-3-ylacetonitrile is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO | [1][2] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 38-42 °C | [2] |

| Boiling Point | 120 °C at 0.5 mmHg | [2] |

| Water Solubility | Insoluble | [1][2] |

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a basis for predicting the solubility of this compound. The molecule consists of a polar benzofuran ring system and a polar nitrile group, attached to a short, nonpolar methylene bridge. This structure suggests that this compound is likely to be soluble in polar aprotic solvents and moderately soluble in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Expected Solubility Trend (Qualitative):

-

High Solubility: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be excellent solvents for this compound due to their ability to engage in dipole-dipole interactions with the nitrile and ether functionalities.

-

Moderate Solubility: Polar protic solvents like methanol, ethanol, and acetone should be able to dissolve the compound, with solubility likely decreasing as the alkyl chain of the alcohol increases.

-

Low to Negligible Solubility: Nonpolar solvents such as toluene, hexane, and cyclohexane are not expected to be effective solvents for this compound due to the significant polarity of the solute.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are required. The following protocols describe the gravimetric and UV/Vis spectroscopic methods, which are commonly employed for determining the solubility of solid organic compounds in various solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step removes any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. The difference between the final mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the dissolved solute and the volume of the solvent used.

UV/Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a sensitive technique that can be faster than the gravimetric method, especially for high-throughput screening.

Materials and Equipment:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).

-

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

Sample Preparation for Measurement:

-

After equilibration, filter the saturated solution using a 0.45 µm syringe filter to remove any undissolved solid.

-

Carefully dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a framework for researchers to generate this critical information. The provided experimental protocols for gravimetric and UV/Vis spectroscopic analysis are robust methods for accurately determining the solubility of this compound. A qualitative assessment based on its chemical structure suggests that polar aprotic solvents will be most effective for dissolution. The generation of precise solubility data will be invaluable for applications in drug development, chemical synthesis, and other research areas where this compound is of interest.

References

Spectroscopic Characterization of 1-Benzofuran-3-ylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzofuran-3-ylacetonitrile, a key intermediate in the synthesis of various biologically active molecules. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Introduction

This compound (C₁₀H₇NO, Molar Mass: 157.17 g/mol ) is a heterocyclic compound featuring a benzofuran core substituted at the 3-position with an acetonitrile group. Its structural elucidation and purity assessment are critical for its application in research and development. Spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecule's atomic connectivity, functional groups, and overall structure.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following spectral data are predicted based on established principles and known data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran ring system and the methylene protons of the acetonitrile substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | s | - |

| H-4 / H-7 | 7.4 - 7.6 | m | - |

| H-5 / H-6 | 7.2 - 7.4 | m | - |

| -CH₂- | 3.8 - 4.0 | s | - |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Benzofuran) | 155 - 157 |

| Quaternary C (Benzofuran) | 127 - 129 |

| Aromatic CH (Benzofuran) | 111 - 125 |

| C-3 (Benzofuran) | 105 - 107 |

| -C≡N | 116 - 118 |

| -CH₂- | 15 - 17 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2260 - 2240 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |